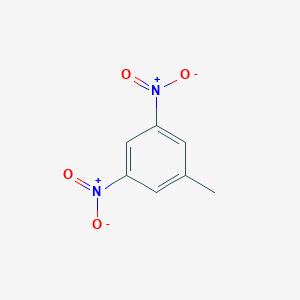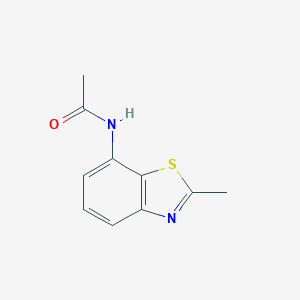
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide, also known as MBTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, such as medicine, agriculture, and material science. MBTA is a heterocyclic organic compound that contains a benzothiazole ring and an acetamide group.
Wirkmechanismus
The mechanism of action of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide varies depending on its application. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide induces apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide enhances plant growth and development by promoting root growth and increasing chlorophyll content. The mechanism of action of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in plants is not well understood, but it is believed to involve the modulation of plant hormone levels and the regulation of gene expression.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to have several biochemical and physiological effects. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and possess antifungal activity. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to have antioxidant activity and to protect against oxidative stress.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to enhance plant growth and development, increase chlorophyll content, and possess fungicidal activity against plant pathogenic fungi. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to improve the quality and yield of crops.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in lab experiments include its low toxicity, high stability, and ease of synthesis. N-(2-methyl-1,3-benzothiazol-7-yl)acetamide is also readily available and relatively inexpensive. However, one limitation of using N-(2-methyl-1,3-benzothiazol-7-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
For the research and development of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide include its potential as an anticancer agent, plant growth regulator, and metal ion sensor.
Synthesemethoden
The synthesis of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide can be achieved through several methods. One of the most commonly used methods involves the reaction between 2-mercaptobenzothiazole and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of N-(2-methyl-1,3-benzothiazol-7-yl)acetamide as a yellow crystalline solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicine, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to possess antitumor, anti-inflammatory, and antifungal properties. Several studies have demonstrated that N-(2-methyl-1,3-benzothiazol-7-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been shown to possess antifungal activity against various fungal strains, including Candida albicans.
In agriculture, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been investigated for its potential use as a plant growth regulator and fungicide. Studies have shown that N-(2-methyl-1,3-benzothiazol-7-yl)acetamide can enhance plant growth and development by promoting root growth and increasing chlorophyll content. In addition, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been found to possess fungicidal activity against various plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea.
In material science, N-(2-methyl-1,3-benzothiazol-7-yl)acetamide has been used as a fluorescent probe for the detection of metal ions. N-(2-methyl-1,3-benzothiazol-7-yl)acetamide exhibits strong fluorescence emission when it binds to metal ions such as copper and zinc. This property has been utilized in the development of sensors for the detection of metal ions in environmental and biological samples.
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-6(13)11-8-4-3-5-9-10(8)14-7(2)12-9/h3-5H,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWBPXRJKKUMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


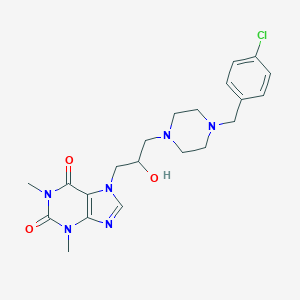
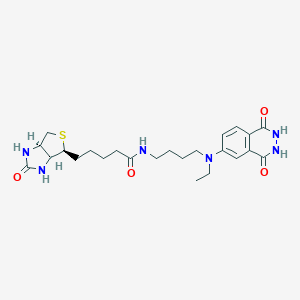


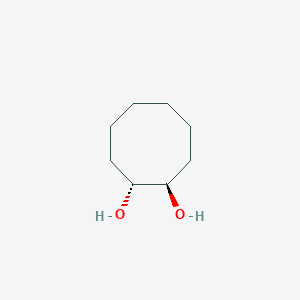
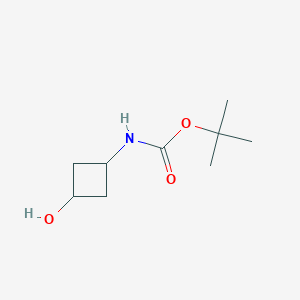
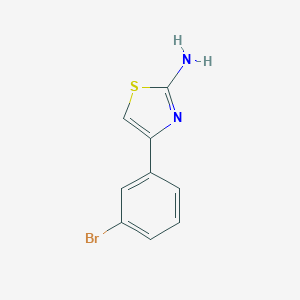

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
